molecular formula C19H24N2S B13024474 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13024474
M. Wt: 312.5 g/mol
InChI Key: FICQIWYDDAMNAM-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of functional groups, including a tert-butylthio group, a methylpyridine moiety, and a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the tert-butylthio group and the subsequent formation of the tetrahydroquinoline ring. Key steps may include:

    Formation of the Pyridine Derivative: This can be achieved through various methods, such as the reaction of 4-methylpyridine with appropriate reagents to introduce the tert-butylthio group.

    Cyclization to Form Tetrahydroquinoline: The cyclization step involves the formation of the tetrahydroquinoline ring, which can be accomplished through intramolecular reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce piperidine derivatives .

Scientific Research Applications

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The tert-butylthio group and the pyridine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H24N2S/c1-14-12-18(20-13-17(14)22-19(2,3)4)21-11-7-9-15-8-5-6-10-16(15)21/h5-6,8,10,12-13H,7,9,11H2,1-4H3

InChI Key

FICQIWYDDAMNAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)N2CCCC3=CC=CC=C32

Origin of Product

United States

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